molecular formula C20H28N2O3S B2436051 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1797893-88-9

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2436051
CAS No.: 1797893-88-9
M. Wt: 376.52
InChI Key: WTGRQKROWJOMRJ-UHFFFAOYSA-N
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Description

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperidine ring, an indole moiety, and a sulfonyl group

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-15(2)14-26(24,25)17-8-10-22(11-9-17)20(23)12-16-13-21(3)19-7-5-4-6-18(16)19/h4-7,13,15,17H,8-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGRQKROWJOMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Indole Moiety: The indole group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(methylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
  • 1-(4-(ethylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
  • 1-(4-(propylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Uniqueness

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored characteristics.

Biological Activity

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an isobutylsulfonyl group and an indole moiety, which suggests various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O2SC_{18}H_{24}N_2O_2S, with a molecular weight of approximately 344.46 g/mol. The presence of functional groups such as the sulfonamide and indole structures indicates potential interactions with biological targets, making it a subject of interest for further research.

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Its structural features allow it to fit into binding sites on target proteins, potentially modulating their activity through inhibition or activation of certain biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics have exhibited various pharmacological effects, including:

  • Antimicrobial Activity : Indole derivatives have been studied for their antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds featuring the indole structure often demonstrate anti-inflammatory activity, which could be beneficial in managing inflammatory diseases.
  • CNS Activity : The piperidine component has been linked to central nervous system effects, indicating potential neuroactive properties.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

CompoundStructureNotable Activity
1-(1-Methyl-1H-indol-3-yl)propan-1-oneStructureAnti-AChE activity
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanoneStructureAntimicrobial activity
3-[1-(3-fluorobenzyl)piperidin-4-yl]-1-(1-methylindol-3-yl)propan-1-oneStructureCNS effects

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities associated with compounds similar to this compound:

  • Anti-AChE Activity : A study synthesized novel acetylcholinesterase inhibitors derived from indole and piperidine structures. The results indicated that these compounds exhibited significant anti-AChE activity in vitro, although their in vivo efficacy was limited due to metabolic degradation in the body .
  • Antimicrobial Studies : Benzothiazole derivatives linked to piperidine rings have shown promising antimicrobial activities. These findings suggest that similar structural motifs may confer antimicrobial properties to the compound .
  • Indole Derivatives as COX Inhibitors : Research has highlighted the role of indole derivatives as inhibitors of cyclooxygenase (COX), which are important targets for anti-inflammatory drugs. This suggests that the compound may also possess anti-inflammatory properties .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the piperidine sulfonyl and indole groups. For example, the indole C3 proton appears as a singlet near δ 7.2 ppm .
  • HPLC/MS : Ensures >95% purity and detects byproducts (e.g., desulfonylated intermediates) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the isobutylsulfonyl group .

How can researchers assess the biological activity of this compound, and what contradictory data might arise?

Advanced Research Question

  • In vitro assays : Screen for receptor binding (e.g., serotonin or histamine receptors) using radioligand displacement assays. Contradictions may arise due to assay-specific conditions (e.g., pH, co-solvents) .
  • Enzyme inhibition : Measure IC50 values against kinases or cytochrome P450 isoforms. Discrepancies between recombinant enzymes and cell-based assays require orthogonal validation (e.g., SPR or thermal shift assays) .

Resolution : Perform meta-analysis of multiple assays and control for variables like protein concentration and buffer composition .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Analog synthesis : Modify the isobutylsulfonyl group (e.g., replace with methylsulfonyl or aryl sulfonamides) and indole substituents (e.g., halogenation at C5) .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. Example SAR Table :

Substituent ModificationBiological Activity (IC50, nM)Key Interaction
Isobutylsulfonyl120 ± 15Hydrophobic
Methylsulfonyl450 ± 30Reduced binding
5-Fluoroindole85 ± 10π-Stacking

How can researchers troubleshoot low yields during the final coupling step?

Basic Research Question

  • Catalyst screening : Test Pd(OAc)2, XPhos, or Buchwald-Hartwig conditions for indole-ethylketone coupling .
  • Solvent effects : Switch from THF to DMF to enhance solubility of aromatic intermediates .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free indole) and adjust reaction pH to neutral .

What computational methods predict the metabolic stability of this compound?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model interactions with CYP3A4 or UDP-glucuronosyltransferases .
  • ADMET prediction : Tools like SwissADME assess logP (target: 2–3), aqueous solubility, and CYP inhibition .
  • MD simulations : Simulate sulfonyl group hydrolysis in liver microsomes to identify labile bonds .

How should researchers address solubility challenges in pharmacological assays?

Advanced Research Question

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Salt formation : Synthesize hydrochloride salts via acid-base reactions (e.g., HCl in ethanol) to improve crystallinity .

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfonate contamination .

How can contradictory cytotoxicity data between 2D and 3D cell models be resolved?

Advanced Research Question

  • 3D spheroid assays : Compare IC50 values in HepG2 spheroids vs. monolayers. Contradictions often arise from diffusion barriers in 3D models .
  • Microfluidic systems : Mimic in vivo perfusion to validate compound penetration .

What receptor profiling strategies elucidate the compound’s mechanism of action?

Advanced Research Question

  • Broad-panel screening : Use Eurofins CEREP’s 100+ receptor panel to identify off-target effects (e.g., σ-receptor binding) .
  • CRISPR knockouts : Validate target engagement by comparing wild-type vs. receptor-deficient cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.